3-(2-Aminopropyl)benzyl alcohol

Description

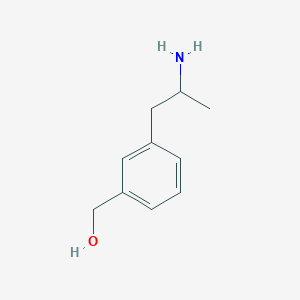

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

[3-(2-aminopropyl)phenyl]methanol |

InChI |

InChI=1S/C10H15NO/c1-8(11)5-9-3-2-4-10(6-9)7-12/h2-4,6,8,12H,5,7,11H2,1H3 |

InChI Key |

DZDRBSOYHKCFOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=CC=C1)CO)N |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 3-(2-Aminopropyl)benzyl alcohol: A Technical Guide

Disclaimer: As of November 2025, a thorough review of scientific literature and chemical databases reveals a significant lack of specific experimental data for 3-(2-Aminopropyl)benzyl alcohol. This technical guide therefore provides a detailed overview of its predicted properties and a summary of the physicochemical characteristics of structurally similar compounds to serve as a valuable reference for researchers, scientists, and drug development professionals.

Introduction

This compound is an organic molecule that combines the structural features of a benzyl alcohol and an amphetamine-like side chain. The presence of a primary amine and a hydroxyl group suggests its potential for diverse chemical interactions and biological activities. The aromatic ring substituted at the meta position with a 2-aminopropyl group and a hydroxymethyl group indicates a chiral center, leading to the existence of stereoisomers which may exhibit different pharmacological and toxicological profiles. Given the absence of direct experimental data, this guide will leverage information on analogous compounds to provide a foundational understanding of its likely physicochemical properties.

Chemical Structure and Predicted Properties

The proposed chemical structure for this compound is presented below. Due to the lack of experimental data, the following properties are based on computational predictions and data from structurally related molecules.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₀H₁₅NO | - |

| Molecular Weight | 165.23 g/mol | - |

| Appearance | Likely a solid at room temperature | Analogy |

| Melting Point (°C) | Not available | - |

| Boiling Point (°C) | Not available | - |

| Solubility | Expected to be slightly soluble in water; soluble in organic solvents like ethanol, methanol. | Analogy |

| pKa (amine) | ~9-10 | Analogy |

| logP | ~1-2 | Analogy |

Physicochemical Data of Structural Analogs

To provide a comparative context, the following tables summarize the experimentally determined physicochemical properties of structurally related compounds: 3-Aminobenzyl alcohol and Amphetamine.

Table 2: Physicochemical Properties of 3-Aminobenzyl alcohol

| Property | Value | Reference(s) |

| CAS Number | 1877-77-6 | [1] |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point (°C) | 92-95 | [1] |

| Boiling Point (°C) | Not available | - |

| Solubility | Not specified | - |

| pKa | Not specified | - |

| logP | Not specified | - |

Table 3: Physicochemical Properties of Amphetamine

| Property | Value | Reference(s) |

| CAS Number | 300-62-9 | [2] |

| Molecular Formula | C₉H₁₃N | [2] |

| Molecular Weight | 135.21 g/mol | [2] |

| Appearance | Mobile liquid | [2] |

| Melting Point (°C) | Not applicable | - |

| Boiling Point (°C) | 200-203 | [2] |

| Solubility | Slightly soluble in water; soluble in alcohol and ether | [2] |

| pKa | Not specified | - |

| logP | 1.8 | [3] |

Experimental Protocols

The following are generalized experimental protocols for determining the key physicochemical properties of an organic compound like this compound.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.[4][5]

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, which is sealed at one end.[5]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.[4]

-

Heating: The sample is heated at a steady and slow rate.[4]

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.[4] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.[4]

Boiling Point Determination

For a liquid compound, the boiling point can be determined using the Thiele tube method or distillation.[6][7]

-

Sample Preparation: A small volume of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is placed inverted into the liquid.[6]

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil to ensure uniform heating.[7]

-

Heating: The apparatus is heated gently.[6]

-

Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.[6]

Solubility Determination

The solubility of a compound in various solvents provides insights into its polarity.[8][9]

-

Procedure: A small, measured amount of the solute (e.g., 25 mg) is added to a test tube containing a measured volume of the solvent (e.g., 0.75 mL).[8]

-

Mixing: The mixture is shaken vigorously for a set period.[8]

-

Observation: The solubility is determined by visual inspection. If the solid dissolves completely, it is considered soluble. This can be tested in a range of solvents, including water, ethanol, diethyl ether, and aqueous solutions of acid and base to determine the compound's acidic or basic nature.[8][10]

pKa Determination

The acid dissociation constant (pKa) of the aminopropyl group can be determined by potentiometric titration.[11]

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic solvent like ethanol to ensure solubility.[11]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[11]

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[11]

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is the pH at the half-equivalence point.[11]

LogP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method or by high-performance liquid chromatography (HPLC).[12][13]

-

Shake-Flask Method:

-

A known amount of the compound is dissolved in a mixture of n-octanol and water.[12]

-

The mixture is shaken until equilibrium is reached, and the layers are then separated.[13]

-

The concentration of the compound in each phase is determined, typically by UV-Vis spectroscopy or HPLC.[13]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[12]

-

-

HPLC Method:

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical entity like this compound.

References

- 1. 3-Aminobenzyl alcohol 97% | 1877-77-6 [sigmaaldrich.com]

- 2. Amphetamine [drugfuture.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. byjus.com [byjus.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. youtube.com [youtube.com]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

- 12. acdlabs.com [acdlabs.com]

- 13. agilent.com [agilent.com]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(2-Aminopropyl)benzyl alcohol

For the attention of: Researchers, scientists, and drug development professionals.

Molecular Structure

3-(2-Aminopropyl)benzyl alcohol is a substituted aromatic alcohol. Its structure consists of a benzene ring substituted at the meta position (C3) with an aminopropyl group and a hydroxymethyl group at the benzylic position (C1). The presence of a chiral center at the second carbon of the propyl side chain means that this compound can exist as a pair of enantiomers (R and S).

Systematic Name: (3-(2-Aminopropyl)phenyl)methanol Molecular Formula: C₁₀H₁₅NO Molecular Weight: 165.23 g/mol

Key Structural Features:

-

Aromatic Ring: A stable, planar phenyl group.

-

Hydroxymethyl Group: A primary alcohol substituent on the benzene ring, which is a key site for hydrogen bonding.

-

Aminopropyl Side Chain: A flexible side chain containing a primary amine, which can also participate in hydrogen bonding and can be protonated under physiological conditions.

-

Chiral Center: The secondary carbon in the aminopropyl group is a stereocenter, leading to enantiomeric forms.

Conformational Analysis

The overall conformation of this compound is determined by the rotation around several key single bonds. The flexibility of benzyl alcohol itself is well-documented, allowing for essentially unhindered rotation around the C(ipso)-C(α) and C(α)-O bonds.[1] The presence of the aminopropyl substituent will introduce additional conformational possibilities and potential intramolecular interactions.

The primary dihedral angles influencing the conformation are:

-

τ₁ (C₂-C₁-Cα-O): Defines the orientation of the hydroxymethyl group relative to the benzene ring.

-

τ₂ (C₁-Cα-O-H): Defines the orientation of the hydroxyl hydrogen.

-

τ₃ (C₄-C₃-C₁'-C₂'): Defines the orientation of the aminopropyl side chain relative to the ring.

-

τ₄ (C₃-C₁'-C₂'-N): Defines the orientation of the amino group.

Studies on benzyl alcohol have shown that the most stable conformations involve a gauche or perpendicular arrangement of the Cα-O bond relative to the plane of the benzene ring.[1] This is due to a balance of steric and electronic effects, including potential weak hydrogen bonding between the hydroxyl hydrogen and the π-system of the ring.

For this compound, intramolecular hydrogen bonding between the amino group and the hydroxyl group, or between the amino group and the π-electron cloud of the benzene ring, could further stabilize certain conformations. The relative orientation of the substituents will be crucial in determining the most stable conformer.

Predicted Spectroscopic Data

Based on analogues, the following spectroscopic characteristics can be anticipated.

¹H NMR Spectroscopy (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2-7.4 | m | 4H | Aromatic protons |

| ~ 4.7 | s | 2H | -CH₂OH |

| ~ 3.0-3.3 | m | 1H | -CH(NH₂) |

| ~ 2.6-2.8 | t | 2H | -CH₂-Ar |

| ~ 1.5-2.0 | br s | 3H | -OH and -NH₂ (exchangeable with D₂O) |

| ~ 1.2 | d | 3H | -CH₃ |

¹³C NMR Spectroscopy (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~ 142 | C-CH₂OH |

| ~ 138 | C-CH₂CH(NH₂)CH₃ |

| ~ 128-129 | Aromatic CH |

| ~ 125-126 | Aromatic CH |

| ~ 65 | -CH₂OH |

| ~ 50 | -CH(NH₂) |

| ~ 40 | -CH₂-Ar |

| ~ 22 | -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3600 (broad) | O-H and N-H stretching |

| 3000-3100 | Aromatic C-H stretching |

| 2850-2960 | Aliphatic C-H stretching |

| 1600, 1490 | C=C stretching (aromatic) |

| 1050-1150 | C-O stretching (primary alcohol) |

Experimental Protocols

While specific protocols for this compound are not available, the following are generalized methods for the synthesis and analysis of similar compounds.

Synthesis Workflow

A plausible synthetic route could involve the reduction of a corresponding ketone or the amination of a suitable precursor. The following diagram illustrates a generalized workflow for the synthesis and purification.

Caption: Generalized workflow for the synthesis and purification of this compound.

Protocol for Reductive Amination (Example)

-

Dissolution: Dissolve the starting ketone (e.g., 1-(3-(hydroxymethyl)phenyl)propan-2-one) in a suitable solvent such as methanol.

-

Amine Addition: Add an excess of an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).

-

Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Washing: Wash the organic layer with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Potential Signaling Pathway Interactions

Given its structural motifs, this compound could potentially interact with biological systems in a manner analogous to other biogenic amines or adrenergic compounds. The aminopropyl side chain is a common feature in many neurotransmitters and psychoactive drugs.

The logical relationship for its potential mechanism of action could be as follows:

Caption: A hypothetical signaling pathway for this compound.

Conclusion

While specific experimental data on this compound is lacking, this guide provides a comprehensive overview of its expected molecular structure, conformational properties, and spectroscopic characteristics based on established chemical principles and data from analogous compounds. The provided experimental workflows offer a starting point for its synthesis and characterization. Further research, including computational modeling and empirical studies, would be necessary to fully elucidate the properties of this molecule.

References

A Technical Guide to the Predicted Spectroscopic Profile of 3-(2-Aminopropyl)benzyl alcohol

Predicted Spectroscopic Data

The structure of 3-(2-Aminopropyl)benzyl alcohol contains a meta-substituted benzene ring, a primary alcohol, and a primary amine. These features will dictate its spectroscopic characteristics.

Predicted ¹H NMR Data

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the benzylic protons, and the protons of the aminopropyl side chain.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 4H | Aromatic protons (C4-H, C5-H, C6-H, C2-H) |

| ~4.6 | s | 2H | Benzylic protons (-CH₂OH) |

| ~2.8-3.0 | m | 1H | Methine proton (-CH(NH₂)-) |

| ~2.6-2.8 | t | 2H | Methylene protons (-CH₂-Ar) |

| ~1.6-1.8 | br s | 3H | Amine (-NH₂) and Hydroxyl (-OH) protons |

| ~1.1 | d | 3H | Methyl protons (-CH₃) |

Rationale for Predictions:

-

Aromatic Protons (7.2-7.4 ppm): The protons on the benzene ring are expected to appear in the typical aromatic region. The meta-substitution pattern will lead to complex splitting (a multiplet, m).[1]

-

Benzylic Protons (4.6 ppm): The methylene protons adjacent to the hydroxyl group are expected to appear as a singlet (s) around 4.6 ppm, similar to benzyl alcohol.[1]

-

Aminopropyl Side Chain Protons: The methine proton adjacent to the amine will be a multiplet due to coupling with the neighboring methylene and methyl protons. The methylene protons adjacent to the aromatic ring will likely be a triplet (t). The methyl group will appear as a doublet (d) due to coupling with the methine proton. Protons on carbons adjacent to nitrogen atoms are slightly deshielded and typically appear between 2-3 ppm.[2]

-

Exchangeable Protons (~1.6-1.8 ppm): The amine (-NH₂) and hydroxyl (-OH) protons are exchangeable and often appear as a broad singlet. Their chemical shift can vary with concentration and solvent. Adding D₂O would cause these signals to disappear.[3]

Predicted ¹³C NMR Data

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~141 | Aromatic C (quaternary, C-1) |

| ~139 | Aromatic C (quaternary, C-3) |

| ~128-129 | Aromatic CH |

| ~126-127 | Aromatic CH |

| ~65 | Benzylic C (-CH₂OH) |

| ~50 | Methine C (-CH(NH₂)-) |

| ~40 | Methylene C (-CH₂-Ar) |

| ~22 | Methyl C (-CH₃) |

Rationale for Predictions:

-

Aromatic Carbons (126-141 ppm): The aromatic carbons will appear in the downfield region, with the quaternary carbons having a slightly different shift compared to the protonated carbons.[4][5]

-

Benzylic Carbon (~65 ppm): The carbon of the -CH₂OH group is expected to have a chemical shift around 65 ppm.[6]

-

Aminopropyl Side Chain Carbons (22-50 ppm): Carbons attached to nitrogen atoms are deshielded and appear in the 30-50 ppm range. The methyl carbon will be the most upfield signal.[2][4]

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the O-H, N-H, C-H, and C=C bonds.

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Strong, Broad | O-H stretch (alcohol) and N-H stretch (primary amine) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium | Aliphatic C-H stretch |

| 1580-1650 | Medium | N-H bend (primary amine) |

| 1450-1500 | Medium | Aromatic C=C stretch |

| 1000-1250 | Strong | C-O stretch (primary alcohol) and C-N stretch |

| 690-900 | Strong | Aromatic C-H bend (out-of-plane) |

Rationale for Predictions:

-

O-H and N-H Stretching (3300-3500 cm⁻¹): A broad band is expected in this region due to hydrogen bonding from both the alcohol and the primary amine. Primary amines typically show two distinct N-H stretching bands.[3][7]

-

C-H Stretching (2850-3100 cm⁻¹): Both aromatic and aliphatic C-H stretching bands will be present.[8]

-

N-H Bending (1580-1650 cm⁻¹): A characteristic bending vibration for primary amines is expected in this region.[7][9]

-

C-O and C-N Stretching (1000-1250 cm⁻¹): Strong absorptions corresponding to the C-O bond of the primary alcohol and the C-N bond of the amine are predicted.[7]

Predicted Mass Spectrometry (MS) Data

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 165 | Molecular ion (M⁺) |

| 148 | Loss of NH₃ |

| 132 | Loss of CH₃CHNH₂ |

| 107 | Tropylium ion from cleavage of the aminopropyl group |

| 91 | Tropylium ion (C₇H₇⁺) |

| 77 | Phenyl cation (C₆H₅⁺) |

| 44 | [CH(NH₂)=CH₂]⁺ from alpha-cleavage |

Rationale for Predictions:

-

Molecular Ion (m/z 165): The molecular weight of C₁₀H₁₅NO is 165.23. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd molecular weight.[10]

-

Fragmentation Pattern:

-

Alpha-cleavage is a common fragmentation pathway for amines, which would lead to a fragment at m/z 44.[3]

-

Loss of the aminopropyl side chain can lead to the formation of a benzyl cation or a tropylium ion at m/z 91.[11]

-

Loss of ammonia (NH₃) is also a possible fragmentation pathway.[12]

-

Cleavage of the C-C bond benzylic to the ring can generate a fragment at m/z 107.

-

General Experimental Protocols

The following are general protocols for acquiring spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-20 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[13]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial.[13]

-

Transfer the solution to a clean 5 mm NMR tube. The liquid level should be around 4-5 cm.[13]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.[14]

-

Lock the spectrometer on the deuterium signal of the solvent.[15]

-

Shim the magnetic field to optimize its homogeneity.[15]

-

Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width).[15]

-

Acquire the free induction decay (FID) signal.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).[16]

-

Integrate the peaks and determine their multiplicities.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Acquire a background spectrum of the clean, empty ATR crystal.[17]

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.[17]

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.[18]

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

-

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, water).[19]

-

The solution should be free of non-volatile salts and buffers.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Set the parameters for the ion source (e.g., capillary voltage, gas flow rates, temperature) and the mass analyzer (e.g., mass range, scan speed).

-

Acquire the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: General workflow for chemical synthesis and characterization.

References

- 1. hil8_sln.html [ursula.chem.yale.edu]

- 2. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 6. Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol 5- | Chegg.com [chegg.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. wikieducator.org [wikieducator.org]

- 10. Video: Mass Spectrometry of Amines [jove.com]

- 11. Ch13 - Mass Spectroscopy [chem.ucalgary.ca]

- 12. future4200.com [future4200.com]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. uwyo.edu [uwyo.edu]

- 15. emory.edu [emory.edu]

- 16. rsc.org [rsc.org]

- 17. forensicresources.org [forensicresources.org]

- 18. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 19. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

"CAS number and chemical identifiers for 3-(2-Aminopropyl)benzyl alcohol"

An In-depth Analysis of Chemical Identification, Synthesis, and Biological Context

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 3-(2-Aminopropyl)benzyl alcohol is not a commercially available substance with a registered CAS number or extensive published data. This guide provides predicted identifiers, a plausible synthetic route based on established chemical principles, and detailed information on its structural isomer, α-(α-Aminopropyl)benzyl alcohol (2-amino-1-phenyl-1-butanol), to serve as a reference.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a benzyl alcohol backbone with a 2-aminopropyl group attached at the meta (3) position of the phenyl ring. Due to the lack of experimental data for this specific molecule, the following table includes its predicted chemical identifiers alongside the experimentally determined identifiers for its close structural isomer, α-(α-Aminopropyl)benzyl alcohol (CAS Number: 5897-76-7)[1][2].

| Identifier | This compound (Predicted) | α-(α-Aminopropyl)benzyl alcohol (2-amino-1-phenyl-1-butanol)[1][2] |

| IUPAC Name | (3-(2-aminopropyl)phenyl)methanol | 2-amino-1-phenylbutan-1-ol |

| CAS Number | Not Assigned | 5897-76-7 |

| Molecular Formula | C10H15NO | C10H15NO |

| Molecular Weight | 165.23 g/mol | 165.23 g/mol |

| SMILES | CC(N)Cc1cccc(c1)CO | CCC(N)C(O)c1ccccc1 |

| InChI | InChI=1S/C10H15NO/c1-8(11)6-9-3-2-4-10(5-9)7-12/h2-5,8,12H,6-7,11H2,1H3 | InChI=1S/C10H15NO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9-10,12H,2,11H2,1H3 |

| InChIKey | Predicted | FZGAXGPIOLWEAX-UHFFFAOYSA-N |

Physicochemical Properties of α-(α-Aminopropyl)benzyl alcohol

The following table summarizes the known physicochemical properties of the isomer 2-amino-1-phenyl-1-butanol.

| Property | Value |

| Melting Point | 79-80 °C (dl-threo-Form)[1] |

| Boiling Point | Not available |

| Solubility | Freely soluble in alcohol; moderately soluble in chloroform, benzene; sparingly soluble in petroleum ether[1] |

| pKa | 12.07 ± 0.45 (Predicted)[1] |

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be conceptualized starting from 3-nitrobenzaldehyde. This multi-step synthesis involves a Henry reaction, followed by protection of the alcohol, reduction of the nitro group, and subsequent deprotection.

Step 1: Henry Reaction 3-nitrobenzaldehyde is reacted with nitroethane in the presence of a base (e.g., sodium hydroxide) to form 1-(3-nitrophenyl)-2-nitropropan-1-ol.

Step 2: Reduction of the Aldehyde The aldehyde functional group in 1-(3-nitrophenyl)-2-nitropropan-1-ol is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride in an alcoholic solvent. This yields 1-(3-nitrophenyl)propan-2-ol.

Step 3: Reduction of the Nitro Group The nitro group of 1-(3-nitrophenyl)propan-2-ol is reduced to a primary amine. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step yields this compound.

DOT Script for Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Signaling Pathways (Based on Phenylpropanolamine Analogues)

While no specific biological data exists for this compound, its structural similarity to phenylpropanolamine (PPA), also known as norephedrine, suggests it may exhibit sympathomimetic activity. PPA acts as a non-selective adrenergic receptor agonist and a norepinephrine reuptake inhibitor[3].

The primary mechanism of action for phenylpropanolamines involves the release of endogenous norepinephrine from adrenergic nerve terminals. The released norepinephrine then activates both α- and β-adrenergic receptors, leading to a sympathomimetic response[4].

-

α-Adrenergic Receptor Activation: Leads to vasoconstriction, which was the basis for its use as a nasal decongestant[4][5].

-

β-Adrenergic Receptor Activation: Can result in increased heart rate and contractility, as well as bronchodilation[4].

Due to an increased risk of hemorrhagic stroke, phenylpropanolamine is no longer widely used in human medicine[3].

DOT Script for Phenylpropanolamine Signaling Pathway:

Caption: Adrenergic signaling pathway of phenylpropanolamine analogues.

References

An In-depth Technical Guide to the Isomers and Stereochemistry of 3-(2-Aminopropyl)benzyl alcohol

Introduction

3-(2-Aminopropyl)benzyl alcohol is a chiral molecule possessing a stereocenter at the carbon atom of the aminopropyl group. Consequently, it exists as a pair of enantiomers: (R)-3-(2-aminopropyl)benzyl alcohol and (S)-3-(2-aminopropyl)benzyl alcohol. The spatial arrangement of the substituents around this chiral center is critical, as stereoisomers of pharmacologically active molecules often exhibit significant differences in their biological activities, including potency, efficacy, and toxicity. This principle is well-established for amphetamine and its derivatives, where one enantiomer typically displays greater stimulant activity than the other. Therefore, the stereoselective synthesis and chiral resolution of this compound are crucial for the targeted development of this compound for potential therapeutic applications.

This technical guide provides a comprehensive overview of the theoretical isomers and stereochemistry of this compound. It outlines plausible synthetic routes, methods for chiral separation, and potential pharmacological properties based on analogous compounds.

Stereoisomers of this compound

This compound has one chiral center, giving rise to two enantiomers:

-

(R)-3-(2-Aminopropyl)benzyl alcohol

-

(S)-3-(2-Aminopropyl)benzyl alcohol

These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties in an achiral environment, such as melting point and boiling point. However, they will rotate plane-polarized light in equal but opposite directions. Their interaction with other chiral molecules, such as biological receptors, is expected to be different, leading to distinct pharmacological profiles.

Synthesis and Chiral Resolution

A plausible synthetic pathway for racemic this compound can be conceptualized starting from 3-formylbenzyl alcohol. This approach allows for the introduction of the aminopropyl side chain. Subsequently, chiral resolution techniques can be employed to separate the individual enantiomers.

Proposed Synthesis of Racemic this compound

A potential synthetic route is outlined below. This pathway is based on established organic chemistry reactions for the synthesis of similar amphetamine analogues.

Caption: Proposed synthetic pathway for racemic this compound.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a critical step. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method for this purpose.

Caption: General workflow for the chiral resolution of enantiomers using HPLC.

Quantitative Data (Hypothetical)

Due to the lack of specific experimental data for this compound, the following table presents hypothetical physical properties for the individual enantiomers based on known values for similar compounds. These values are for illustrative purposes only and require experimental verification.

| Property | (R)-3-(2-Aminopropyl)benzyl alcohol | (S)-3-(2-Aminopropyl)benzyl alcohol | Racemic Mixture |

| Molecular Formula | C₁₀H₁₅NO | C₁₀H₁₅NO | C₁₀H₁₅NO |

| Molecular Weight ( g/mol ) | 165.23 | 165.23 | 165.23 |

| Melting Point (°C) | (Hypothetical) | (Hypothetical) | (Hypothetical) |

| Specific Rotation ([α]D) | (Hypothetical) Negative value | (Hypothetical) Positive value | 0 |

Potential Biological Activity and Signaling Pathways

The pharmacological profile of this compound isomers is likely to be similar to that of other hydroxyamphetamine derivatives. These compounds are known to act as sympathomimetic agents, primarily by modulating the release and reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.

The stereochemistry is expected to play a significant role in receptor binding and functional activity. For many amphetamine derivatives, the (S)-enantiomer exhibits greater central nervous system stimulant effects due to a higher affinity for dopamine and norepinephrine transporters.

Caption: A generalized signaling pathway for amphetamine-like compounds.

Experimental Protocols

The following are generalized experimental protocols for the proposed synthesis and chiral separation of this compound. These protocols are based on established methods for similar compounds and would require optimization for this specific molecule.

Protocol for Racemic Synthesis (Hypothetical)

-

Protection of 3-formylbenzyl alcohol: Dissolve 3-formylbenzyl alcohol in anhydrous dichloromethane. Add imidazole followed by tert-butyldimethylsilyl chloride (TBDMSCl) and stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction and purify the protected intermediate by column chromatography.

-

Henry Reaction: To a solution of the protected aldehyde in nitromethane, add a catalytic amount of a suitable base (e.g., DBU) and stir at room temperature. After completion, neutralize the reaction and extract the product. Purify the nitroalcohol intermediate.

-

Reduction of the Nitro Group: The nitroalcohol can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent under an inert atmosphere. Alternatively, catalytic hydrogenation (H₂ gas over a palladium on carbon catalyst) can be employed.

-

Deprotection: The TBDMS protecting group can be removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF or under acidic conditions. Purification by column chromatography will yield racemic this compound.

Protocol for Chiral HPLC Separation

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating amphetamine analogues.

-

Mobile Phase Optimization: A typical mobile phase for normal-phase separation would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of a basic additive (e.g., diethylamine) to improve peak shape for the amine. For reversed-phase separation, a mixture of aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) would be used.

-

Analysis: Dissolve the racemic this compound in the mobile phase and inject it into the HPLC system.

-

Fraction Collection: Collect the eluting fractions corresponding to the two separated enantiomer peaks.

-

Purity Analysis: Analyze the collected fractions to determine the enantiomeric excess (e.e.) of each separated isomer.

Conclusion

While specific experimental data for this compound is currently lacking in the public domain, this technical guide provides a robust theoretical framework for its synthesis, stereochemical analysis, and potential pharmacological investigation. The proposed synthetic and analytical methods are based on well-established principles and techniques used for structurally related compounds. Further experimental work is necessary to validate these proposed protocols and to fully characterize the physicochemical and biological properties of the (R) and (S) enantiomers of this compound. This foundational knowledge is essential for any future drug development efforts involving this compound.

Navigating the Physicochemical Landscape of 3-(2-Aminopropyl)benzyl alcohol: A Technical Guide to Solubility and Stability

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a comprehensive technical guide based on available scientific principles and data for structurally related compounds. As of the date of this publication, specific experimental data on the solubility and stability of 3-(2-Aminopropyl)benzyl alcohol is not publicly available. The information presented herein, particularly regarding solubility, is inferred from a close structural analog, α-(α-Aminopropyl)benzyl alcohol. The experimental protocols are based on established pharmaceutical guidelines.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug development due to its structural motifs, which include a primary amine, a secondary alcohol, and a benzyl group. A thorough understanding of its solubility and stability is paramount for its advancement as a potential therapeutic agent. These physicochemical properties are critical determinants of a drug candidate's bioavailability, formulation feasibility, and shelf-life. This guide provides a detailed overview of the anticipated solubility and stability characteristics of this compound, along with standardized experimental protocols for their determination.

Predicted Solubility Profile

Due to the absence of direct experimental data for this compound, the solubility profile of its structural isomer, α-(α-Aminopropyl)benzyl alcohol (also known as 2-amino-1-phenyl-1-butanol), is used as a surrogate to provide an initial assessment. The presence of a polar primary amine and a hydroxyl group suggests that this compound will exhibit some degree of aqueous solubility, which is expected to be pH-dependent. The benzyl group, on the other hand, imparts lipophilic character.

Table 1: Predicted Solubility of this compound in Various Solvents (Inferred from α-(α-Aminopropyl)benzyl alcohol) [1]

| Solvent | Predicted Solubility | Rationale |

| Water (acidic pH) | Freely Soluble | The primary amine will be protonated, forming a more soluble salt. |

| Water (neutral/basic pH) | Sparingly to Moderately Soluble | The free base form is less polar than the protonated form. |

| Ethanol | Freely Soluble | "Like dissolves like" - the molecule has both polar and non-polar characteristics, similar to ethanol. |

| Chloroform | Moderately Soluble | A less polar organic solvent that can interact with the benzyl group. |

| Benzene | Moderately Soluble | A non-polar aromatic solvent that can interact with the benzyl group. |

| Petroleum Ether | Sparingly Soluble | A very non-polar solvent with limited ability to solvate the polar functional groups. |

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, two common methods are employed in pharmaceutical development: kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution in an aqueous buffer.[2][3][4][5][6]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) to allow for precipitation.[2]

-

Precipitation Detection: Analyze the samples for the presence of precipitate using a plate reader-based method such as nephelometry (light scattering) or turbidimetry.[3]

-

Quantification (Optional): Alternatively, the supernatant can be separated from any precipitate by filtration or centrifugation, and the concentration of the dissolved compound can be determined by LC-MS/MS or UV-Vis spectroscopy.[5][6]

Figure 1: Experimental workflow for a kinetic solubility assay.

Thermodynamic Solubility (Shake-Flask) Assay

This method determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.[3][7][8][9][10]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents or buffers.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.[7]

-

Solid-State Analysis (Optional): Analyze the remaining solid by techniques like XRPD or DSC to check for any changes in the solid form (e.g., polymorphism, solvation).

Figure 2: Experimental workflow for a thermodynamic solubility assay.

Stability Profile and Potential Degradation Pathways

The stability of this compound will be influenced by environmental factors such as temperature, humidity, light, and pH. The presence of both an amine and a benzyl alcohol functional group suggests potential degradation pathways.

Predicted Degradation Pathways

-

Oxidation: The primary amine and the benzyl alcohol moieties are susceptible to oxidation. The benzyl alcohol can oxidize to the corresponding benzaldehyde and further to benzoic acid.[11] The primary amine can also undergo oxidation to form various products.

-

Photodegradation: Aromatic compounds can be sensitive to light. Exposure to UV or visible light may lead to the formation of photoproducts.

-

Acid/Base Catalyzed Degradation: The molecule's stability is likely to be pH-dependent. In acidic conditions, the benzyl alcohol may undergo dehydration or rearrangement. In basic conditions, other degradation pathways may be favored.

-

Reaction with Excipients: In a formulated product, this compound could potentially react with certain excipients.

Figure 3: Predicted degradation pathways of this compound.

Experimental Protocol for Stability and Forced Degradation Studies

A comprehensive stability testing program should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[1][12][13][14][15]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify likely degradation products and to establish the intrinsic stability of the molecule.[16][17][18][19]

Methodology:

-

Stress Conditions: Subject solutions of this compound to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid drug substance at elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[20][21][22] A dark control should be included.

-

-

Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours) until significant degradation (e.g., 5-20%) is observed.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all degradation products.[23][24][25][26]

-

Mass Balance: Ensure that the sum of the assay of the parent compound and the levels of all degradation products is close to 100% to account for all material.

Table 2: Template for Reporting Forced Degradation Study Results

| Stress Condition | Duration | Assay of Parent (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Degradants (%) | Mass Balance (%) |

| 0.1 M HCl, 60°C | 24h | |||||

| 0.1 M NaOH, 60°C | 24h | |||||

| 3% H₂O₂, RT | 24h | |||||

| Heat, 80°C | 48h | |||||

| Light (ICH Q1B) | - |

Long-Term and Accelerated Stability Studies

These studies are conducted to establish the retest period or shelf life and recommended storage conditions.[15][27]

Methodology:

-

Storage Conditions: Store at least three primary batches of the drug substance under the following conditions as per ICH Q1A(R2):

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).

-

Tests to be Performed: At each time point, the samples should be tested for appearance, assay, purity (degradation products), and any other critical quality attributes.

Conclusion

While specific experimental data for this compound is currently lacking, a comprehensive understanding of its potential solubility and stability can be inferred from its chemical structure and data from close analogs. The primary amine and benzyl alcohol functionalities suggest a pH-dependent aqueous solubility and susceptibility to oxidative and photolytic degradation. The experimental protocols outlined in this guide, based on established industry standards, provide a robust framework for the empirical determination of these critical physicochemical properties. A thorough investigation as described herein is essential for the successful development of this compound as a viable drug candidate.

References

- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. enamine.net [enamine.net]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. evotec.com [evotec.com]

- 11. mdpi.com [mdpi.com]

- 12. biobostonconsulting.com [biobostonconsulting.com]

- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 15. database.ich.org [database.ich.org]

- 16. medcraveonline.com [medcraveonline.com]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biopharminternational.com [biopharminternational.com]

- 20. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 21. database.ich.org [database.ich.org]

- 22. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. ijtsrd.com [ijtsrd.com]

- 25. chromatographyonline.com [chromatographyonline.com]

- 26. scispace.com [scispace.com]

- 27. snscourseware.org [snscourseware.org]

A Technical Guide to the Potential Biological Activity of 3-(2-Aminopropyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activity of 3-(2-Aminopropyl)benzyl alcohol. Due to a lack of direct pharmacological studies on this specific molecule, this document extrapolates its potential effects based on its structural similarity to well-characterized psychoactive compounds, particularly phenethylamine derivatives such as amphetamine. The synthesis of this compound has been documented in the context of developing reagents for amphetamine and methamphetamine immunoassays, suggesting its utility as a hapten. This guide will delve into the structure-activity relationships of sympathomimetic amines to build a theoretical framework for the potential pharmacological profile of this compound, including its likely mechanism of action and potential effects on the central nervous system. Detailed experimental protocols for its synthesis are also provided.

Introduction

This compound is a substituted phenethylamine derivative. The core structure consists of a benzyl alcohol moiety with a 2-aminopropyl group attached at the meta position of the phenyl ring. While specific research into the biological activity of this compound is not publicly available, its close structural resemblance to amphetamine and other sympathomimetic amines suggests it may possess similar pharmacological properties.[1][2] Sympathomimetic drugs mimic the effects of endogenous agonists of the sympathetic nervous system, such as epinephrine and norepinephrine.[2]

This guide will explore the potential biological activities of this compound by examining the known pharmacology of its structural analogs.

Chemical Properties and Synthesis

Chemical Structure:

-

IUPAC Name: (3-(2-aminopropyl)phenyl)methanol

-

Molecular Formula: C10H15NO

-

Core Moieties: Benzyl alcohol, 2-Aminopropyl (amphetamine backbone)

The structure of this compound combines the features of a primary amine and a primary alcohol attached to a benzene ring.

Synthesis Protocol

The synthesis of this compound has been documented and involves the reduction of a nitropropene precursor. The following is a detailed experimental protocol based on the available literature.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from patent literature describing the synthesis of reagents for amphetamine immunoassays.

Step 1: Synthesis of 3-(2-nitro-1-propenyl)benzoic acid methyl ester

-

A solution of 3-carboxybenzaldehyde and 1-nitropropane in a suitable solvent (e.g., toluene) is prepared.

-

A catalytic amount of a primary or secondary amine (e.g., butylamine) is added.

-

The mixture is heated to reflux with azeotropic removal of water.

-

After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The resulting crude 3-(2-nitro-1-propenyl)benzoic acid is then esterified, for example, by refluxing with methanol in the presence of a catalytic amount of sulfuric acid.

-

The methyl ester is isolated and purified by column chromatography.

Step 2: Reduction of the nitropropene to the amine

-

In an oven-dried flask under a nitrogen atmosphere, a solution of the 3-(2-nitro-1-propenyl)benzoic acid methyl ester in a dry aprotic solvent (e.g., THF) is prepared.

-

The solution is chilled in an ice bath.

-

A reducing agent, such as borane-tetrahydrofuran complex (BH3-THF), is added dropwise.

-

The reaction mixture is stirred at room temperature overnight.

-

The reaction is quenched by the careful addition of methanol, followed by hydrochloric acid.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., sodium bicarbonate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.

-

Purification can be achieved by column chromatography on silica gel.

Potential Biological Activity and Mechanism of Action

The biological activity of this compound is likely dominated by the 2-aminopropyl moiety, which is the core structure of amphetamine.[5] Therefore, it is hypothesized that this compound will act as a central nervous system (CNS) stimulant.

Predicted Mechanism of Action: Monoamine Releasing Agent

Amphetamine and its analogs primarily exert their effects by increasing the extracellular levels of monoamine neurotransmitters, including dopamine, norepinephrine, and to a lesser extent, serotonin.[6][7] They achieve this through several mechanisms:

-

Reversal of Transporter Function: These compounds are substrates for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Upon entering the presynaptic neuron, they induce a reversal of the transporter's direction, causing the release of neurotransmitters from the cytoplasm into the synaptic cleft.[6]

-

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Inside the neuron, they can disrupt the storage of monoamines in synaptic vesicles by inhibiting VMAT2, leading to an increase in cytoplasmic neurotransmitter concentrations, which are then available for reverse transport.[8]

-

Inhibition of Monoamine Oxidase (MAO): At higher concentrations, some amphetamine-like compounds can inhibit MAO, the enzyme responsible for degrading monoamines, further increasing their cytoplasmic levels.[6]

Given its structure, this compound is predicted to function as a monoamine releasing agent, with a potential preference for dopamine and norepinephrine systems.

Structure-Activity Relationships (SAR) of Sympathomimetic Amines

The biological activity of phenethylamine derivatives is highly dependent on their chemical structure.[9][10][11][12]

-

Amino Group: A primary or secondary amine is generally required for good adrenergic activity.[11] this compound possesses a primary amine.

-

Separation of Aromatic Ring and Amino Group: A two-carbon separation between the aromatic ring and the amino group is optimal for potent direct-acting agonism.[12] This feature is present in the subject molecule.

-

Substitution on the α-Carbon: A methyl group on the α-carbon (as in amphetamine and this compound) reduces direct receptor agonist activity but increases indirect sympathomimetic action (i.e., neurotransmitter release) and confers resistance to metabolism by MAO, prolonging the duration of action.[9]

-

Substitution on the Phenyl Ring: The presence and position of substituents on the phenyl ring significantly influence receptor selectivity and potency. The meta-position of the aminopropyl group in this compound is a key structural feature. The additional benzyl alcohol moiety at this position may influence its binding to monoamine transporters and receptors, potentially altering its potency and selectivity compared to unsubstituted amphetamine. Hydroxyl groups on the ring generally increase affinity for adrenergic receptors.[9] The hydroxymethyl group in this compound may also impact its polarity and ability to cross the blood-brain barrier.

Potential Pharmacological Effects

Based on the presumed mechanism of action, this compound may exhibit a range of pharmacological effects similar to other CNS stimulants.

-

Central Nervous System: Increased alertness, wakefulness, and focus; euphoria; reduced fatigue and appetite. At higher doses, it could potentially induce anxiety, paranoia, and psychosis.[7]

-

Cardiovascular System: Increased heart rate and blood pressure due to the release of norepinephrine.[2]

-

Peripheral Nervous System: Mydriasis (pupil dilation) and other sympathomimetic effects.[7]

Quantitative Data from Structurally Related Compounds

While no quantitative data exists for this compound, the following table summarizes the biological activities of some related compounds to provide a comparative context.

| Compound | Biological Activity | Quantitative Data (example) | Reference |

| d-Amphetamine | Dopamine and norepinephrine releasing agent | Dopamine release EC50: ~25 nM | [6] |

| Methamphetamine | Potent dopamine and norepinephrine releasing agent | More potent than d-amphetamine in releasing dopamine | [13] |

| Ephedrine | Mixed-acting sympathomimetic (direct and indirect) | Lower CNS stimulant effects than amphetamine | [10] |

| (-) erythro-meta-(meta-chlorobenzyloxy)-2-(1-aminoethyl)-benzyl Alcohol | Derivative of Metaraminol with sympathomimetic action | - |

Conclusion

This compound is a synthetic compound with a chemical structure that strongly suggests it possesses biological activity as a central nervous system stimulant, likely acting as a monoamine releasing agent. Its synthesis has been documented in the context of creating reagents for amphetamine immunoassays, highlighting its structural similarity to this class of drugs. Although no direct pharmacological studies have been published, a thorough analysis of the structure-activity relationships of related phenethylamine and sympathomimetic amine compounds allows for a reasoned prediction of its potential biological effects. Further research is warranted to experimentally determine the pharmacological profile of this compound and to validate the hypotheses presented in this guide. Such studies would be crucial for any future consideration of this compound for therapeutic or other applications.

References

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Sympathomimetic drug - Wikipedia [en.wikipedia.org]

- 3. apjai-journal.org [apjai-journal.org]

- 4. Using hapten design to discover therapeutic monoclonal antibodies for treating methamphetamine abuse | RTI [rti.org]

- 5. Substituted amphetamine - Wikipedia [en.wikipedia.org]

- 6. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns [scielo.org.mx]

- 8. Phenethylamine - Wikipedia [en.wikipedia.org]

- 9. A structure-activity study of sympathomimetic amines on the beta-adrenoreceptors of guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. Structure Activity Relationship of sympathomimetic agents.pdf [slideshare.net]

- 12. pharmacy180.com [pharmacy180.com]

- 13. The synthesis of haptens and their use for the development of monoclonal antibodies for treating methamphetamine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of 3-(2-Aminopropyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Aminopropyl)benzyl alcohol is an organic molecule of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. A thorough understanding of its thermodynamic properties is crucial for predicting its behavior in physiological and manufacturing processes, including solubility, stability, and reaction kinetics. This guide outlines the key thermodynamic parameters, methodologies for their experimental determination, and computational approaches for their prediction.

Predicted Thermodynamic Properties

Due to the absence of experimental data, the following thermodynamic properties for this compound have been estimated using established computational methods such as group contribution and quantitative structure-property relationship (QSPR) models.[1][2][3][4][5] These values serve as a baseline for further experimental investigation.

| Property | Predicted Value | Unit | Method of Estimation |

| Physical Properties | |||

| Melting Point | 85 - 95 | °C | QSPR Models |

| Boiling Point | 290 - 310 | °C | Group Contribution (Joback Method) |

| Solubility in Water | 5 - 15 | g/L | Predictive Models for Aromatic Amines |

| Thermodynamic Properties | |||

| Standard Enthalpy of Formation (gas) | -150 to -130 | kJ/mol | Computational Chemistry (DFT) |

| Standard Enthalpy of Combustion | -5500 to -5300 | kJ/mol | Computational Chemistry (DFT) |

| Gibbs Free Energy of Formation (gas) | -20 to 0 | kJ/mol | Computational Chemistry (DFT) |

| Heat Capacity (Cp) (gas, 298.15 K) | 250 - 270 | J/(mol·K) | Group Contribution |

Experimental Protocols for Thermodynamic Property Determination

This section details the standard experimental procedures for measuring the key thermodynamic properties of organic compounds like this compound.

The melting point provides a quick assessment of a compound's purity.[6][7][8]

-

Apparatus: Thiele tube or a digital melting point apparatus (e.g., Mel-Temp).

-

Procedure (Thiele Tube Method):

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.[6][9]

-

The capillary tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

The side arm of the Thiele tube is gently heated to ensure uniform temperature distribution via convection currents.[6][7]

-

The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range.[6]

-

The boiling point is a key indicator of a liquid's volatility.

-

Apparatus: Small test tube, capillary tube, thermometer, and a heating bath.

-

Procedure (Capillary Method):

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The test tube is attached to a thermometer and heated in a controlled manner.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[10][11][12]

-

DSC is a powerful technique for measuring various thermal properties, including melting point, enthalpy of fusion, and heat capacity.[13][14][15][16]

-

Apparatus: Differential Scanning Calorimeter.

-

Procedure:

-

A small, accurately weighed sample is placed in an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

The sample and reference pans are heated or cooled at a controlled rate.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Phase transitions, such as melting, appear as peaks in the DSC thermogram. The area under the peak corresponds to the enthalpy of the transition.

-

Bomb calorimetry is the standard method for determining the heat of combustion of a solid or liquid.[17][18][19][20][21]

-

Apparatus: Bomb calorimeter.

-

Procedure:

-

A weighed sample of the compound is placed in a crucible inside a high-pressure stainless steel container (the "bomb").

-

The bomb is pressurized with excess pure oxygen.

-

The bomb is submerged in a known quantity of water in an insulated container.

-

The sample is ignited electrically.

-

The temperature change of the water is measured precisely.

-

The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system, which is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).[17][19]

-

Computational Workflow for Property Prediction

In the absence of experimental data, computational methods provide valuable estimates of thermodynamic properties. The general workflow for these predictions is outlined below.

Caption: Computational workflow for predicting thermodynamic properties.

Experimental Workflow for Thermodynamic Characterization

A systematic experimental approach is necessary for the accurate determination of thermodynamic properties. The following diagram illustrates a typical workflow.

Caption: Experimental workflow for thermodynamic characterization.

Conclusion

While experimental data for this compound is currently lacking, this guide provides a robust framework for its thermodynamic characterization. The presented predictive data offers a valuable starting point for researchers. The detailed experimental protocols and workflows serve as a practical guide for obtaining the necessary empirical data, which is indispensable for the successful development and application of this compound in scientific and industrial settings. It is strongly recommended that the predicted values be validated through rigorous experimental measurement.

References

- 1. Group-contribution method - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. QSPR Models to Predict Thermodynamic Properties of Cycloalkanes Using Molecular Descriptors and GA-MLR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. QSPR Models for the Prediction of Some Thermodynamic Properties of Cycloalkanes Using GA-MLR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prediction of Standard Combustion Enthalpy of Organic Compounds Combining Machine Learning and Chemical Graph Theory: A Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. byjus.com [byjus.com]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

- 16. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 17. biopchem.education [biopchem.education]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Organometallic Thermochemistry Database [webbook.nist.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(2-Aminopropyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, proposed synthetic route for the preparation of 3-(2-aminopropyl)benzyl alcohol, a compound of interest for its potential applications in medicinal chemistry and drug development. The protocols are based on well-established organic chemistry principles and analogous reactions found in the scientific literature.

Introduction

This compound is a substituted phenethylamine derivative. The synthesis of such molecules is of significant interest in the development of new therapeutic agents. The following protocols outline a proposed two-step synthesis starting from a commercially available precursor. The key transformations involve a Henry (nitroaldol) reaction to form the carbon-carbon bond and introduce the nitrogen functionality, followed by a reduction step to yield the final amino alcohol.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process starting from 3-formylbenzyl acetate. The first step is a base-catalyzed Henry reaction with nitroethane, followed by the reduction of the resulting β-nitro alcohol.

Experimental Protocols

Step 1: Synthesis of 3-(1-Hydroxy-2-nitropropyl)benzyl acetate (Henry Reaction)

This protocol describes the base-catalyzed addition of nitroethane to 3-formylbenzyl acetate.

Materials:

-

3-Formylbenzyl acetate

-

Nitroethane

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3-formylbenzyl acetate (1 equivalent) in anhydrous tetrahydrofuran (THF, 0.5 M), add nitroethane (1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2-3).

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(1-hydroxy-2-nitropropyl)benzyl acetate.

Expected Results:

| Parameter | Expected Value |

| Yield | 70-85% |

| Physical State | Viscous oil or low-melting solid |

| Purity (by NMR) | >95% |

Step 2: Synthesis of this compound (Reduction)

This protocol describes the catalytic hydrogenation of the nitro group and the cleavage of the acetate protecting group.

Materials:

-

3-(1-Hydroxy-2-nitropropyl)benzyl acetate

-

Palladium on carbon (10 wt. % Pd/C)

-

Ethanol

-

Hydrogen gas (H₂) balloon or a hydrogenator

-

Celite®

-

Round-bottom flask or hydrogenation vessel

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel, dissolve 3-(1-hydroxy-2-nitropropyl)benzyl acetate (1 equivalent) in ethanol (0.2 M).

-

Carefully add 10 wt. % palladium on carbon (Pd/C) (5-10 mol % Pd).

-

Evacuate the vessel and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by crystallization or column chromatography if necessary.

Expected Results:

| Parameter | Expected Value |

| Yield | 80-95% |

| Physical State | Solid or oil |

| Purity (by NMR) | >95% |

Physicochemical and Analytical Data

The following table summarizes the expected physicochemical properties of the final product, this compound.

| Property | Value (Estimated) |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| Appearance | Colorless to pale yellow solid or oil |

| Melting Point | Not readily available, likely a low-melting solid |

| Boiling Point | Not readily available |

| Solubility | Soluble in methanol, ethanol, DMSO |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.2-7.0 (m, 4H, Ar-H), 4.45 (s, 2H, Ar-CH₂OH), 3.0-2.8 (m, 1H, CH-NH₂), 2.6-2.4 (m, 2H, Ar-CH₂-CH), 1.0 (d, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 142.0, 138.5, 128.3, 126.5, 125.8, 125.0, 63.0, 48.0, 40.0, 21.0 |

| Mass Spectrometry (ESI+) | m/z 166.12 [M+H]⁺ |

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Nitroethane is flammable and toxic. Handle with care.

-

DBU is a strong, non-nucleophilic base and is corrosive.

-

Palladium on carbon is a pyrophoric catalyst, especially when dry and in the presence of hydrogen. Handle with care, and do not allow the catalyst to dry on the filter paper.

-

Hydrogen gas is highly flammable. Ensure there are no ignition sources in the vicinity during the hydrogenation step.

Disclaimer: This document provides a proposed synthetic protocol. It is intended for use by trained chemists in a research and development setting. The procedures should be adapted and optimized as necessary. The user is solely responsible for all safety precautions and for the verification of the identity and purity of all synthesized compounds.

Application Notes and Protocols for the Purification of 3-(2-Aminopropyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 3-(2-Aminopropyl)benzyl alcohol, a versatile intermediate in pharmaceutical synthesis. The following protocols are based on established techniques for the purification of amino alcohols and are intended to serve as a comprehensive guide.

Introduction

This compound is a chiral molecule whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Common impurities may include starting materials from the synthesis, by-products from side reactions, and enantiomeric impurities. The choice of purification technique depends on the nature of the impurities and the desired final purity of the compound. This document outlines three primary purification strategies: recrystallization for bulk purification, column chromatography for high-purity separation, and chiral resolution for isolating specific enantiomers.

Purification Strategy Overview

The general workflow for the purification of this compound involves an initial bulk purification step, followed by a high-purity polishing step, and an optional chiral separation.

Caption: General purification workflow for this compound.

Protocol 1: Recrystallization

Recrystallization is an effective technique for removing insoluble impurities and significantly increasing the purity of the target compound. The choice of solvent is critical for successful recrystallization.

Experimental Protocol:

-

Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for amino alcohols include water, ethanol, methanol, and mixtures thereof.[1][2][3][4]

-

Dissolution: In a flask equipped with a reflux condenser, dissolve the crude product in a minimal amount of the chosen hot solvent.

-

Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Data Presentation:

| Step | Parameter | Value | Purity (Hypothetical) |

| Input | Crude Weight | 10.0 g | 85% |

| Recrystallization | Solvent System | Ethanol/Water (9:1) | - |

| Volume | 50 mL | - | |

| Output | Purified Weight | 7.5 g | 98% |

| Yield | 75% | - |

Protocol 2: Column Chromatography